

The Pyrazine Core: A Privileged Scaffold in Modern Medicinal Chemistry

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Compound of Interest

Compound Name: 5-Bromo-3-methoxypyrazin-2-amine

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazine ring, a six-membered aromatic heterocycle containing two nitrogen atoms in a 1,4-orientation, has emerged as a "privileged scaffold" in medicinal chemistry.^{[1][2]} Its unique physicochemical properties and versatile chemical reactivity have made it a cornerstone in the design of a diverse array of therapeutic agents.^{[3][4]} Pyrazine-containing compounds have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and diuretic effects.^{[5][6]} This technical guide provides a comprehensive overview of the role of the pyrazine core in drug discovery, detailing its physicochemical properties, its function as a pharmacophore and bioisostere, and its incorporation into numerous FDA-approved drugs. Furthermore, this guide presents detailed experimental protocols for the synthesis and biological evaluation of pyrazine derivatives, alongside visualizations of key signaling pathways and experimental workflows to aid researchers in this dynamic field.

Physicochemical Properties and Medicinal Chemistry Relevance

The pyrazine nucleus possesses a unique set of electronic and structural features that make it highly attractive for drug design. It is a weak base, with a pKa of 0.65, which is lower than that

of pyridine (pKa 5.25), pyridazine (pKa 2.3), and pyrimidine (pKa 1.3).^[1] This reduced basicity can be advantageous in drug design, as it can limit unwanted interactions with acidic biological targets and improve pharmacokinetic properties. The pyrazine molecule has a resonance energy of 24.3 Kcal/mol and a dipole moment of zero due to its symmetry.^[1] The nitrogen atoms in the pyrazine ring are electron-withdrawing, which influences the reactivity of the ring and its substituents.^[7]

Pyrazine as a Pharmacophore

The pyrazine core frequently acts as a critical pharmacophore, directly interacting with biological targets to elicit a therapeutic response. The nitrogen atoms of the pyrazine ring can serve as hydrogen bond acceptors, a crucial interaction for binding to many enzymes and receptors.^[8] This is particularly evident in the context of kinase inhibitors, where a pyrazine nitrogen often forms a hydrogen bond with an amino acid in the hinge region of the kinase's ATP-binding pocket.^{[8][9]}

Pyrazine as a Bioisostere

In medicinal chemistry, the pyrazine ring is often employed as a bioisostere for other aromatic rings such as benzene, pyridine, and pyrimidine.^[8] Bioisosteric replacement is a strategy used to modify a lead compound to improve its potency, selectivity, or pharmacokinetic profile while maintaining its primary biological activity. The substitution of a phenyl ring with a pyrazine ring, for example, can introduce hydrogen bond acceptors, alter electronic properties, and improve solubility, all of which can have a profound impact on a drug's efficacy and safety.

The Pyrazine Core in FDA-Approved Drugs

The significance of the pyrazine scaffold is underscored by its presence in a number of FDA-approved drugs across various therapeutic areas.^[3] These include treatments for cancer, infectious diseases, and cardiovascular conditions. The World Health Organization's Model List of Essential Medicines includes several pyrazine-containing drugs, such as amiloride, bortezomib, and pyrazinamide.^[3]

Table 1: Examples of FDA-Approved Pyrazine-Containing Drugs

Drug Name	Therapeutic Area	Mechanism of Action
Bortezomib (Velcade®)	Oncology	Proteasome inhibitor for multiple myeloma. [3]
Gefitinib (Iressa®)	Oncology	EGFR tyrosine kinase inhibitor for non-small cell lung cancer.
Imatinib (Gleevec®)	Oncology	Kinase inhibitor for chronic myeloid leukemia and other cancers. [10]
Acalabrutinib (Calquence®)	Oncology	Bruton's tyrosine kinase (BTK) inhibitor for chronic lymphocytic leukemia. [11]
Gilteritinib (Xospata®)	Oncology	FLT3/AXL inhibitor for acute myeloid leukemia. [11]
Erdafitinib (Balversa®)	Oncology	Fibroblast growth factor receptor (FGFR) kinase inhibitor for urothelial carcinoma. [11]
Upadacitinib (Rinvoq®)	Immunology	Janus kinase (JAK) inhibitor for rheumatoid arthritis and other autoimmune diseases. [11]
Pyrazinamide	Infectious Disease	First-line antituberculosis drug. [2]
Favipiravir (Avigan®)	Infectious Disease	Antiviral medication for influenza. [12]
Amiloride	Cardiovascular	Potassium-sparing diuretic. [1]
Eszopiclone (Lunesta®)	Central Nervous System	Sedative-hypnotic for insomnia. [3]

Therapeutic Applications of Pyrazine-Containing Compounds

The versatility of the pyrazine core has led to its exploration in a wide range of therapeutic areas. The following sections highlight some of the most significant applications.

Kinase Inhibitors in Oncology and Autoimmune Diseases

A substantial number of pyrazine-based compounds have been developed as potent and selective kinase inhibitors.^[11] Kinases are key regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer and autoimmune disorders. Pyrazine derivatives have been designed to target a variety of kinases, including:

- Janus Kinases (JAKs): Upadacitinib is a pyrazine-containing JAK inhibitor approved for the treatment of rheumatoid arthritis and other autoimmune diseases.^[11] Numerous other pyrazolo[1,5-a]pyrazine and 1H-pyrazolo[3,4-d]pyrimidin-4-amino derivatives have been investigated as potent JAK inhibitors.^{[3][13]}
- c-Met and VEGFR-2: The c-Met and VEGFR-2 receptor tyrosine kinases are crucial for tumor growth, angiogenesis, and metastasis.^{[6][14]} Several series of^{[11][15]}triazolo[4,3-a]pyrazine derivatives have been developed as dual inhibitors of c-Met and VEGFR-2, demonstrating significant antiproliferative activity against various cancer cell lines.^{[6][14]}
- Bruton's Tyrosine Kinase (BTK): Acalabrutinib, an imidazo[1,5-a]pyrazine analog, is a potent and selective second-generation BTK inhibitor approved for the treatment of chronic lymphocytic leukemia.^[11]
- FMS-like Tyrosine Kinase 3 (FLT3) and AXL: Gilteritinib, a pyrazine-2-carboxamide derivative, is a dual inhibitor of FLT3 and AXL kinases, approved for treating relapsed or refractory acute myeloid leukemia with FLT3 mutations.^[11]

Table 2: In Vitro Activity of Selected Pyrazine-Based Kinase Inhibitors

Compound Class	Target Kinase(s)	Compound Example	IC50 (nM)	Cancer Cell Line	IC50 (μM)	Reference(s)
Imidazo[1,5-a]pyrazine	BTK	Acalabrutinib	-	-	-	[11]
Pyrazine-2-carboxamide	FLT3 / AXL	Gilteritinib	FLT3: 0.29, AXL: 0.73	-	-	[11]
Pyrazolo[1,5-a]pyrazine	JAK1, JAK2, TYK2	Compound 34	JAK1: 3, JAK2: 8.5, TYK2: 7.7	-	-	[3]
1H-Pyrazolo[3,4-d]pyrimidin-4-amino	JAK2	Compound 11g	6.5	-	-	[13]
[11] [15]triazolo[4,3-a]pyrazine	c-Met / VEGFR-2	Compound 17l	c-Met: 26, VEGFR-2: 2600	A549, MCF-7, Hela	0.98, 1.05, 1.28	[6][14]
Pyrazolopyridine	c-Met	Compound 5a	4.27	HepG-2	3.42	[16]
Pyridine-derived	VEGFR-2	Compound 10	120	HepG2, MCF-7	4.25, 6.08	[17]
Pyrazole	EGFR / VEGFR-2	Compound 3f	EGFR: 66, VEGFR-2: 102	HCT-116	3.3	[18]

Antimicrobial Agents

The pyrazine scaffold is a key component of several important antimicrobial drugs.

Pyrazinamide is a first-line drug for the treatment of tuberculosis, caused by *Mycobacterium tuberculosis*.^[2] Its mechanism of action involves conversion to pyrazinoic acid, which disrupts the bacterial cell membrane and inhibits fatty acid synthesis.^[19]

Numerous pyrazine derivatives have been synthesized and evaluated for their antibacterial and antifungal activities.^{[20][21]} These include pyrazine-2-carbohydrazides and triazolo[4,3-a]pyrazines.^{[7][21]} Some of these compounds have shown potent activity against both Gram-positive and Gram-negative bacteria, as well as against fungal strains.^{[8][22]} The mechanism of action for some of these novel pyrazine-based antibacterials involves the inhibition of essential bacterial enzymes like DNA gyrase.^[23]

Table 3: In Vitro Antimicrobial Activity of Selected Pyrazine Derivatives

Compound Class	Microorganism	Compound Example	MIC (µg/mL)	Reference(s)
Triazolo[4,3-a]pyrazine	<i>S. aureus</i>	Compound 2e	32	[7]
Triazolo[4,3-a]pyrazine	<i>E. coli</i>	Compound 2e	16	[7]
Pyrazine-2-carboxylic acid derivative	<i>C. albicans</i>	Compound P10	3.125	[8]
Pyrazine-2-carboxylic acid derivative	<i>S. aureus</i>	Compound P4	6.25	[8]
Pyrazinamide derivative	<i>M. tuberculosis</i>	Compound 1f	8.0	[19]
Indazole	<i>E. faecalis</i>	Compound 2	128	[22]
Pyrazoline	<i>S. aureus</i>	Compound 9	4	[22]

Antiviral Agents

Favipiravir, a pyrazinecarboxamide derivative, is an antiviral medication approved in Japan for the treatment of influenza.^[12] It acts as a prodrug that is converted to its active form, which then inhibits the RNA-dependent RNA polymerase of the virus.^[3] The pyrazine scaffold has also been explored for the development of agents against other viruses, including SARS-CoV-2.^[24]

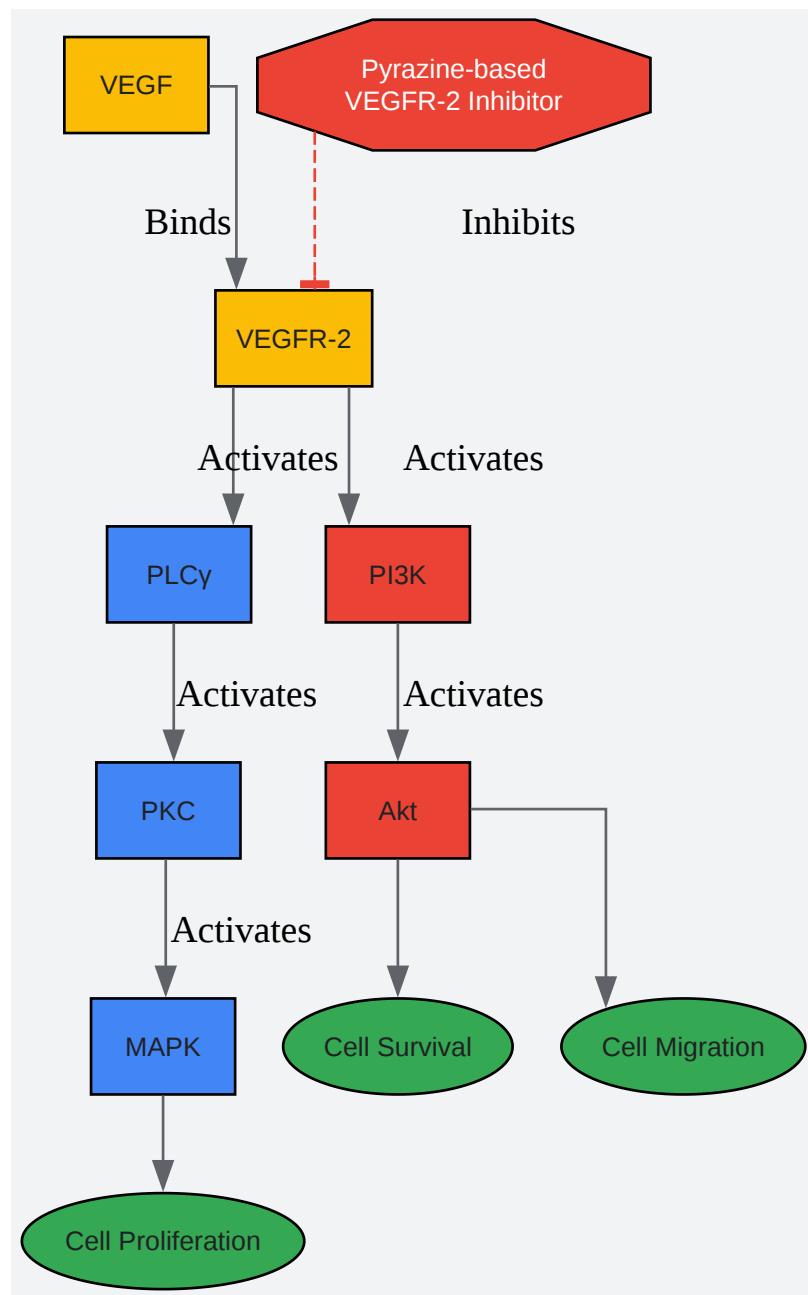
Key Signaling Pathways Modulated by Pyrazine Derivatives

The therapeutic effects of pyrazine-containing compounds are often mediated by their interaction with specific cellular signaling pathways. Understanding these pathways is crucial for rational drug design and for elucidating the mechanism of action of these compounds.

Kinase Signaling Pathways

As discussed, a major class of pyrazine derivatives functions as kinase inhibitors. These compounds typically target the ATP-binding site of kinases, thereby blocking the phosphorylation of downstream substrates and disrupting the signaling cascade.

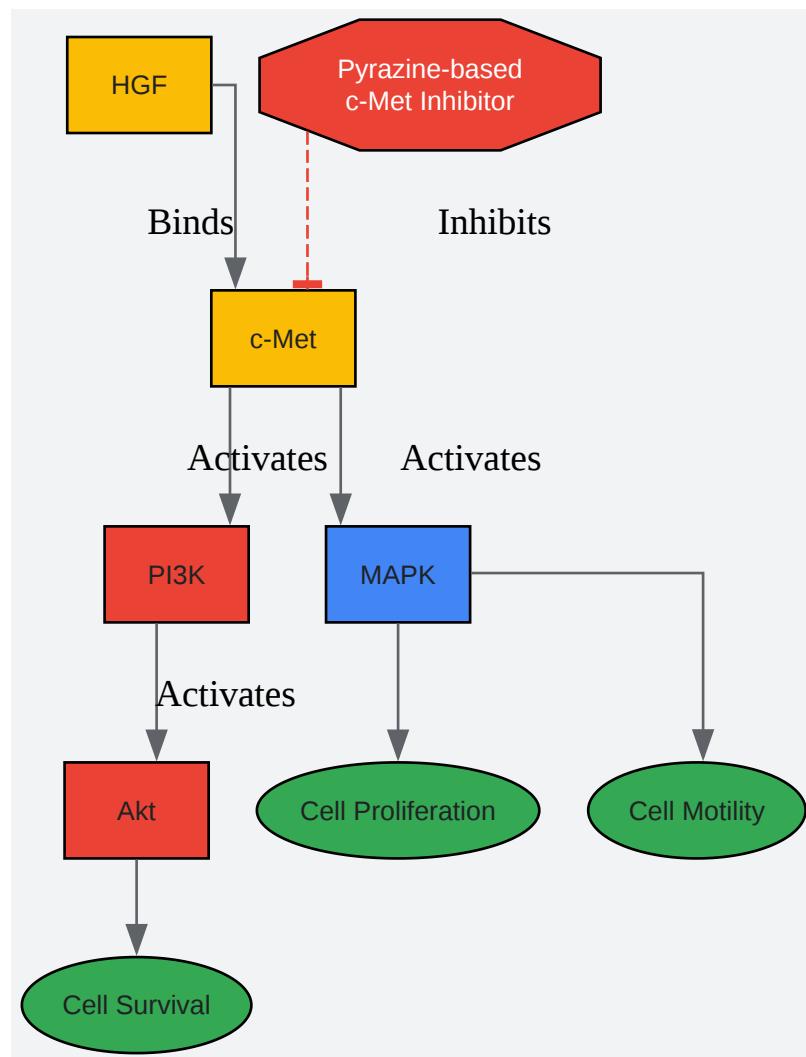
The Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) pathway is a critical regulator of angiogenesis.^{[1][15]} Ligand binding to VEGFR-2 activates multiple downstream signaling cascades, including the PLC γ -PKC-MAPK and the PI3K-Akt pathways, which promote endothelial cell proliferation, survival, and migration.^{[1][25]} Pyrazine-based inhibitors of VEGFR-2 can block these processes, making them effective anti-angiogenic agents for cancer therapy.^[6]



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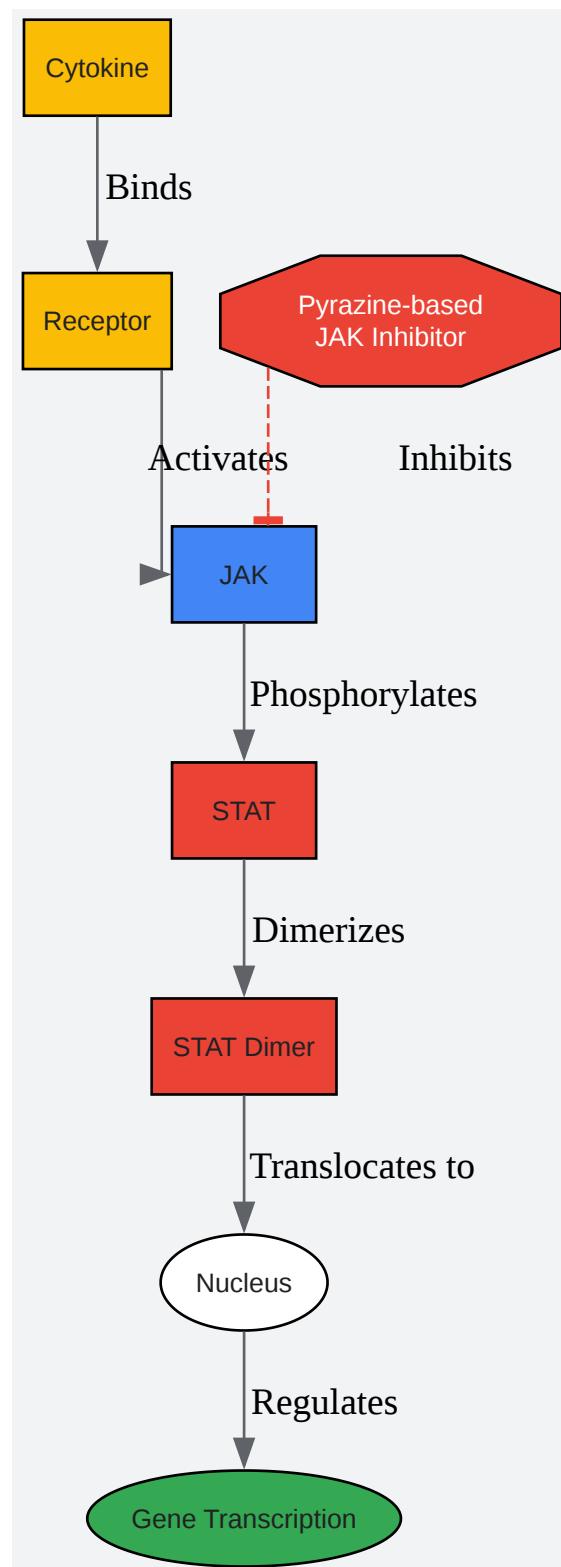
Caption: VEGFR-2 Signaling Pathway and Inhibition by Pyrazine Derivatives.

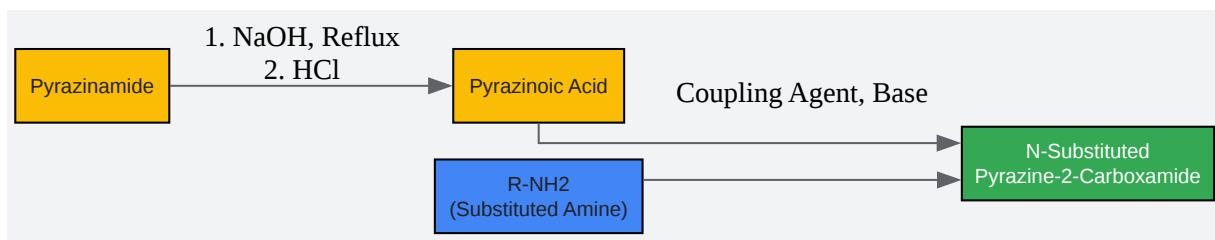
The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in cell proliferation, survival, and motility.[26][27] Aberrant activation of the c-Met pathway is implicated in the development and progression of many cancers.[27] Downstream signaling involves the activation of pathways such as PI3K/Akt and MAPK.[26][27] Pyrazine-based c-Met inhibitors can effectively block these oncogenic signals.[14]

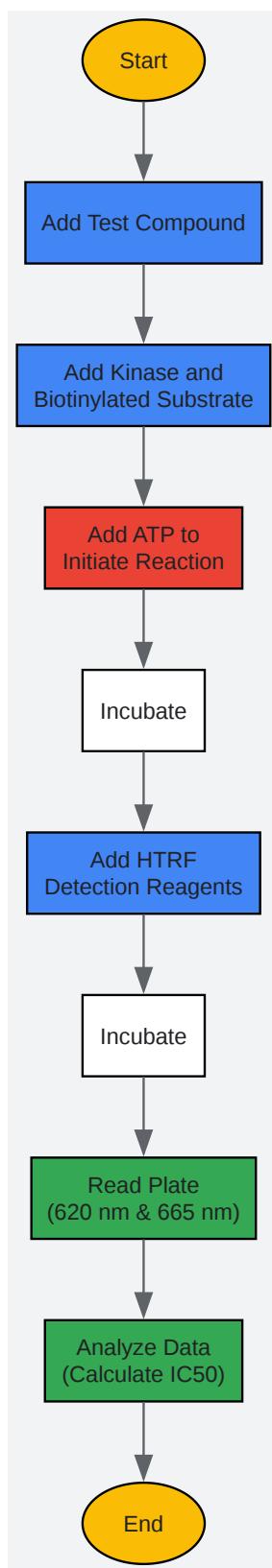
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Caption: c-Met Signaling Pathway and its Inhibition.

The Janus kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) pathway is a key signaling cascade for a wide range of cytokines and growth factors, playing a central role in immunity and inflammation.[20] Upon ligand binding to its receptor, associated JAKs become activated and phosphorylate the receptor, creating docking sites for STAT proteins.[20][28] The STATs are then phosphorylated by JAKs, dimerize, and translocate to the nucleus to regulate gene transcription.[20][28] Pyrazine-based JAK inhibitors can modulate this pathway, making them effective treatments for autoimmune diseases.[11]





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